Product packaging for 2-(Tert-butoxy)-5-methylpyridin-4-amine(Cat. No.:)

2-(Tert-butoxy)-5-methylpyridin-4-amine

Cat. No.: B13288131
M. Wt: 180.25 g/mol
InChI Key: KRSGMZAHQIHSDO-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-5-methylpyridin-4-amine (CAS 1553303-72-2) is a chemical compound with the molecular formula C 10 H 16 N 2 O and a molecular weight of 180.25 g/mol . It is identified under the MDL number MFCD26032237 . As a substituted pyridine derivative, this amine is a valuable building block in organic synthesis and medicinal chemistry research. While specific studies on this exact molecule are limited, its core structure is related to 2-amino-4-methylpyridine analogues, which have been investigated as potent inhibitors of inducible nitric oxide synthase (iNOS) and show potential for development into Positron Emission Tomography (PET) tracers for imaging inflammatory diseases . Researchers can leverage this compound as a key intermediate for the development of novel pharmaceuticals and bioactive molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B13288131 2-(Tert-butoxy)-5-methylpyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxy]pyridin-4-amine

InChI

InChI=1S/C10H16N2O/c1-7-6-12-9(5-8(7)11)13-10(2,3)4/h5-6H,1-4H3,(H2,11,12)

InChI Key

KRSGMZAHQIHSDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1N)OC(C)(C)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis and Chemical Shift Assignments

A ¹H NMR spectrum for 2-(tert-butoxy)-5-methylpyridin-4-amine would be expected to show distinct signals corresponding to the protons of the tert-butoxy (B1229062) group, the methyl group, and the aromatic protons on the pyridine (B92270) ring, as well as the amine protons.

Based on related structures, the following proton signals would be anticipated:

Tert-butoxy Protons: A sharp singlet, integrating to nine protons, would be expected for the chemically equivalent methyl groups of the tert-butoxy substituent.

Methyl Protons: A singlet, integrating to three protons, would correspond to the methyl group at the 5-position of the pyridine ring.

Pyridine Ring Protons: The protons on the pyridine ring would appear as distinct signals in the aromatic region of the spectrum.

Amine Protons: The protons of the amine group would likely appear as a broad singlet.

For comparison, the ¹H NMR spectrum of the related compound 2-amino-5-methylpyridine (B29535) shows signals at approximately 7.79 ppm, 7.12 ppm, and 6.32 ppm for the ring protons, and at 2.12 ppm for the methyl group protons. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity Integration
Tert-butoxy (CH₃) 1.3 - 1.6 Singlet 9H
Methyl (CH₃) 2.1 - 2.4 Singlet 3H
Amine (NH₂) Broad Signal Singlet 2H

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. For this compound, distinct signals would be expected for each unique carbon atom.

The anticipated signals would include:

Tert-butoxy Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

Methyl Carbon: A signal for the carbon of the methyl group at the 5-position.

Pyridine Ring Carbons: Several signals in the aromatic region corresponding to the carbon atoms of the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Tert-butoxy (C(CH₃)₃) ~80
Tert-butoxy (C(CH₃)₃) ~28
Methyl (CH₃) ~17

Advanced NMR Techniques for Conformational Analysis

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the spatial proximity of protons and thus help in determining the conformational preferences of the tert-butoxy group relative to the pyridine ring. Such studies are crucial for understanding the three-dimensional structure of the molecule in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound would exhibit characteristic bands for the N-H, C-H, C=C, C=N, and C-O bonds.

Key expected vibrational modes include:

N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the amine group.

C-H Stretching: Signals for both aromatic and aliphatic C-H stretching vibrations, typically appearing between 2850-3100 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyridine ring, expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: A band corresponding to the C-O bond of the tert-butoxy group, likely in the 1200-1300 cm⁻¹ range.

For the related compound 2-amino-5-methylpyridine, N-H stretching vibrations are observed around 3444 and 3335 cm⁻¹. researchgate.net

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group / Bond Vibrational Mode Predicted Frequency Range (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
Pyridine Ring (C=C, C=N) Stretching 1400 - 1600

Conformational Preferences from Vibrational Spectra

Subtle shifts in the vibrational frequencies, particularly those associated with the tert-butoxy group and the pyridine ring, could potentially provide information about the conformational preferences of the molecule. Theoretical calculations are often employed in conjunction with experimental spectra to assign these subtle spectral features to specific conformers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. technologynetworks.comijprajournal.com When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption. shu.ac.ukuzh.ch

Electronic Transitions and Chromophore Analysis

The primary chromophore in this compound is the substituted aminopyridine ring. The absorption of UV radiation in organic molecules with non-bonding electrons (n) and pi (π) electrons is primarily based on n → π* and π → π* transitions. shu.ac.uklibretexts.org These transitions involve the promotion of electrons from non-bonding (n) or bonding (π) molecular orbitals to an anti-bonding (π*) molecular orbital. uzh.ch

In the case of this compound, the pyridine ring contains a conjugated π-electron system, and the nitrogen atoms of the ring and the amino group, as well as the oxygen atom of the tert-butoxy group, possess lone pairs of non-bonding electrons. This structure allows for several possible electronic transitions.

π → π Transitions:* These transitions are characteristic of the aromatic pyridine ring. They are typically of high intensity, with molar absorptivity values (ε) often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen or oxygen atoms to an anti-bonding π* orbital of the aromatic ring. These transitions are generally of lower intensity (ε = 10 to 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions. shu.ac.uk

The substituents on the pyridine ring significantly influence the absorption spectrum. The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. The lone pair of electrons on the amino nitrogen interacts with the π-electron system of the ring, typically causing a bathochromic (red) shift to longer wavelengths. libretexts.org The methyl (-CH₃) and tert-butoxy (-OC(CH₃)₃) groups also contribute to shifts in the absorption maxima through their electronic effects.

Based on analyses of similar aminopyridine structures, the long-wavelength absorption band is likely formed by several electronic transitions of varying nature and intensity. researchgate.net

Table 1: Predicted Electronic Transitions for this compound

Transition Type Involved Orbitals Chromophore Expected Intensity
π → π* Bonding π to Anti-bonding π* Pyridine ring High (ε > 1,000)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org For a given compound, MS can determine the molecular weight with high precision and provide structural information through the analysis of fragmentation patterns. wikipedia.org The molecular weight of this compound (C₁₀H₁₆N₂O) is 180.25 g/mol . bldpharm.com

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺) is formed. This ion is often energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation of this compound is expected to be directed by its key functional groups: the tert-butoxy group and the amino group.

A common fragmentation pathway for molecules containing a tert-butoxy (t-Boc) group involves the loss of a neutral isobutylene (B52900) molecule (C₄H₈, mass = 56) through a rearrangement, or the loss of a tert-butyl radical (•C₄H₉, mass = 57). doaj.org Another possibility is the cleavage of the entire tert-butoxycarbonyl group, leading to a fragment corresponding to [M−C₅H₈O₂]⁺. doaj.org

For amines, a characteristic fragmentation is α-cleavage, where the bond between the carbon alpha to the nitrogen and another carbon is broken. libretexts.org This results in a stable, nitrogen-containing cation.

Predicted Fragmentation Pathways:

Loss of Isobutylene: [C₁₀H₁₆N₂O]⁺ → [C₆H₈N₂O]⁺ + C₄H₈ (m/z 124)

Loss of Tert-butyl radical: [C₁₀H₁₆N₂O]⁺ → [C₆H₇N₂O]⁺ + •C₄H₉ (m/z 123)

Loss of Methyl radical from Tert-butyl group: [C₁₀H₁₆N₂O]⁺ → [C₉H₁₃N₂O]⁺ + •CH₃ (m/z 165)

The most abundant fragment ion in the spectrum is designated as the base peak. libretexts.orgdocbrown.info For compounds containing a tert-butyl group, the tert-butyl cation ([C₄H₉]⁺) at m/z 57 is often a very prominent peak. doaj.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formula of Ion Neutral Loss
180 Molecular Ion [C₁₀H₁₆N₂O]⁺ -
165 Loss of a methyl radical [C₉H₁₃N₂O]⁺ •CH₃
124 Loss of isobutylene [C₆H₈N₂O]⁺ C₄H₈
123 Loss of a tert-butyl radical [C₆H₇N₂O]⁺ •C₄H₉

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is an analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystal. carleton.educeitec.cz It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions that stabilize the crystal lattice. carleton.edu Although a specific crystal structure for this compound has not been reported, a theoretical analysis based on its molecular structure can predict its solid-state characteristics.

Determination of Crystal Structure and Molecular Geometry

If single crystals were obtained, SCXRD analysis would reveal the crystal system, space group, and unit cell parameters. The molecular geometry could be precisely determined. The pyridine ring is expected to be planar. The nitrogen atom of the amino group would likely adopt a trigonal pyramidal geometry. The tert-butoxy group, being sterically bulky, would have specific bond lengths and angles relative to the pyridine ring, which would be precisely measured by SCXRD.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)

The stability of a molecular crystal is governed by a network of intermolecular interactions. rsc.orgsemanticscholar.org For this compound, several types of interactions are anticipated to play a crucial role in its crystal packing.

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. It is highly probable that the crystal structure would be stabilized by N-H···N hydrogen bonds, potentially forming dimers or extended chains of molecules.

C-H···π Interactions: These are weaker interactions where a C-H bond from the methyl or tert-butyl groups acts as a donor to the π-electron cloud of a neighboring pyridine ring. Such interactions are significant in guiding the three-dimensional assembly of aromatic compounds.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Expected Role in Crystal Packing
Hydrogen Bond Amino group (N-H) Pyridine Nitrogen (N) Primary structural motif (e.g., chains, dimers)
C-H···π Interaction Methyl/Tert-butyl C-H Pyridine ring π-system Stabilization of 3D packing

Conformational Analysis in the Solid State

Table 4: Mentioned Compounds

Compound Name

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. The two primary methodologies employed for such studies are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While foundational, HF systematically neglects electron correlation, which can affect the accuracy of the results. researchgate.net

Density Functional Theory (DFT) has become a more prevalent method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation. A commonly used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both HF and local density approximations. nih.govnih.gov For many molecular systems, DFT methods like B3LYP have shown to be superior to the HF approach for predicting properties such as molecular structure and vibrational frequencies. researchgate.net

In a theoretical study of 2-(Tert-butoxy)-5-methylpyridin-4-amine, both HF and DFT methods would be employed. The results would be compared to gauge the importance of electron correlation. Typically, DFT calculations are expected to provide more accurate geometric and electronic parameters for this type of organic molecule. nih.gov

The accuracy and efficiency of both HF and DFT calculations are highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com Larger basis sets provide a more accurate description of the electron distribution but at a significantly higher computational cost. youtube.commit.edu

Commonly used basis sets belong to the Pople family, such as 6-31G(d) or 6-311++G(d,p). nih.govnih.gov The notation indicates:

6-31G : A split-valence basis set where core orbitals are described by 6 primitive Gaussian functions, and valence orbitals are split into two functions (described by 3 and 1 Gaussians, respectively).

(d) or * : Polarization functions on heavy (non-hydrogen) atoms, which allow for orbital shapes to deform, improving the description of chemical bonds. researchgate.net

(d,p) : Polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions).

+ : Diffuse functions, which are important for describing anions, excited states, and non-covalent interactions. youtube.com

For a study on this compound, a typical approach would start with a moderate basis set like 6-31G(d) for initial geometry optimizations and then proceed to a larger, more flexible basis set such as 6-311++G(d,p) for more accurate final energy and property calculations. The choice represents a trade-off between the desired accuracy and the available computational resources. nih.govresearchgate.net

Molecular Geometry and Electronic Structure Analysis

Once the appropriate theoretical methods and basis sets are selected, a detailed analysis of the molecule's geometry and electronic structure can be performed.

The first step in analyzing a molecule is to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. pjbmb.org.pk A geometry optimization calculation systematically alters the coordinates of the atoms until the forces on each atom are negligible and the lowest energy conformation is found. nih.gov For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. nih.gov The presence of the bulky tert-butoxy (B1229062) group would make conformational analysis particularly important to identify the global energy minimum.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. nih.govmdpi.com

HOMO : Represents the ability of a molecule to donate an electron. thaiscience.info Its energy level is related to the ionization potential.

LUMO : Represents the ability of a molecule to accept an electron. thaiscience.info Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govmdpi.com For this compound, an FMO analysis would map the distribution of these orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich amino group and pyridine (B92270) ring, while the LUMO would likely be distributed over the aromatic system. researchgate.net

Hypothetical Data for FMO Analysis

Parameter Description Expected Value (Arbitrary Units)
EHOMO Energy of the Highest Occupied Molecular Orbital -X eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -Y eV

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals, which closely corresponds to the Lewis structure concept. researchgate.net

For this compound, NBO analysis would quantify:

The charge distribution on each atom.

The hybridization of the atomic orbitals.

Intramolecular charge transfer interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the pyridine ring. These interactions are crucial for understanding the electronic communication between the substituents and the aromatic system.

Hypothetical Data for NBO Analysis

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (1) N(Amine) π* (C-C)Pyridine Z

Vibrational Spectroscopy Simulations

Theoretical calculations, typically using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict the vibrational frequencies and intensities of molecules. researchgate.netnih.govnih.gov For this compound, these simulations would provide a complete vibrational spectrum, including both infrared (IR) and Raman active modes.

The predicted vibrational modes can be assigned to specific functional groups and types of atomic motion within the molecule. Key expected vibrational modes for this compound, based on studies of analogous structures like 4-aminopyridine (B3432731) and other substituted pyridines, are detailed in the table below. researchgate.netnih.govnih.govmdpi.com

Vibrational Mode Predicted Frequency Range (cm⁻¹) Description
N-H Stretching (Amino)3500 - 3300Asymmetric and symmetric stretching of the amino group.
C-H Stretching (Aromatic)3100 - 3000Stretching vibrations of the C-H bonds on the pyridine ring.
C-H Stretching (Aliphatic)3000 - 2850Asymmetric and symmetric stretching of the methyl and tert-butyl groups.
C=C, C=N Stretching1650 - 1550Stretching vibrations of the pyridine ring.
N-H Bending (Amino)1650 - 1580Scissoring motion of the amino group.
C-H Bending (Aliphatic)1470 - 1365Bending vibrations of the methyl and tert-butyl groups.
C-O Stretching1260 - 1200Stretching of the C-O bond in the tert-butoxy group.
C-N Stretching1350 - 1250Stretching of the C-N bond of the amino group.
Ring Breathing~1000In-plane deformation of the entire pyridine ring.

This table is generated based on data from analogous compounds and represents expected values.

A crucial step in computational vibrational analysis is the comparison of predicted spectra with experimentally obtained IR and Raman spectra. researchgate.netnih.gov This comparison allows for the validation of the computational method and the accurate assignment of the observed spectral bands to specific vibrational modes.

Typically, calculated harmonic vibrational frequencies are slightly higher than the experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. To achieve better agreement, the calculated frequencies are often scaled by an empirical scaling factor. nih.gov

For this compound, a detailed comparison would involve overlaying the predicted IR and Raman spectra with the experimental ones. The agreement between the positions and relative intensities of the peaks would confirm the accuracy of the computed molecular structure and force field. Any discrepancies could point to intermolecular interactions in the solid state (for solid-state measurements) that are not accounted for in the gas-phase calculations. nih.govmdpi.com

Conformational Analysis and Dynamics

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the key flexible dihedral angles are those associated with the rotation of the tert-butoxy group and the amino group.

A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. By systematically rotating a specific dihedral angle and calculating the energy at each step, a one-dimensional PES can be generated. This plot reveals the energy barriers between different conformations and identifies the most stable (lowest energy) conformers.

For the tert-butoxy group, rotation around the C(ring)-O bond would likely reveal a preferred orientation that minimizes steric hindrance with the adjacent amino group and the pyridine ring. Studies on molecules with tert-butyl groups have shown that steric effects play a significant role in determining conformational preferences. nih.gov The PES scan would quantify the rotational barrier, providing insight into the flexibility of this part of the molecule at different temperatures.

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would offer insights into its solvation, conformational dynamics, and intermolecular interactions over time.

The simulation would begin with a solvated system, and the trajectories of all atoms would be calculated by integrating Newton's equations of motion. The analysis of these trajectories can reveal:

Solvation Shell Structure: How solvent molecules arrange around the solute, particularly around the polar amino and ether groups.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amino group and solvent molecules.

Conformational Flexibility: The accessible conformations of the molecule in solution and the timescales of transitions between them. This would complement the gas-phase information from PES scans by including the influence of the solvent.

Transport Properties: Diffusion coefficients can be calculated, providing information about the molecule's mobility in the solution.

MD simulations on related heterocyclic systems have been used to understand complexation and interaction dynamics, which are crucial for predicting their behavior in biological or chemical systems. iaea.org

Intermolecular Interactions and Crystal Packing Studies

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. wikipedia.orgnumberanalytics.comamercrystalassn.org This approach is based on the topology of the electron density, ρ(r), where critical points in the density reveal the nature of atomic interactions.

For this compound, a QTAIM analysis would be expected to identify various bond critical points (BCPs) corresponding to both covalent bonds and weaker non-covalent interactions. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative insights into the nature of these interactions.

Table 1: Expected Topological Properties at Bond Critical Points (BCPs) for Intermolecular Interactions in this compound (Illustrative Data)

Interaction Type Electron Density (ρ(r)) (a.u.) Laplacian of Electron Density (∇²ρ(r)) (a.u.) Total Energy Density (H(r)) (a.u.)
N-H···N 0.020 - 0.040 > 0 ≈ 0
C-H···N 0.005 - 0.015 > 0 > 0
C-H···O 0.004 - 0.012 > 0 > 0

Note: This table presents hypothetical data based on typical values for similar interactions in related molecular crystals. The actual values would require specific DFT and QTAIM calculations for the title compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govscirp.org The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts.

For this compound, the Hirshfeld surface is expected to be dominated by contacts involving hydrogen atoms due to their prevalence on the molecular surface. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. It is anticipated that H···H contacts would constitute the largest percentage of the surface area, followed by N···H/H···N and O···H/H···O contacts, corresponding to the hydrogen bonding interactions. C···H/H···C contacts would also be significant, reflecting van der Waals forces. Studies on other aminopyridine derivatives consistently show the importance of these types of interactions in the crystal packing. rasayanjournal.co.inresearchgate.net

Table 2: Expected Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Illustrative Data)

Contact Type Percentage Contribution (%)
H···H 40 - 50
N···H/H···N 15 - 25
O···H/H···O 10 - 20
C···H/H···C 10 - 15
Other < 5

Note: This table presents hypothetical data based on typical values for similar molecular crystals. The actual values would require crystallographic data and subsequent Hirshfeld surface analysis.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, coupling constants)

Density Functional Theory (DFT) has become a standard tool for the accurate prediction of NMR chemical shifts and coupling constants. rsc.orgnrel.govnih.govchemrxiv.org These calculations are invaluable for structure elucidation and for understanding the electronic environment of the nuclei.

For this compound, DFT calculations, typically using functionals like B3LYP with an appropriate basis set, would provide theoretical ¹H and ¹³C NMR spectra. The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The amino group at the 4-position is a strong electron-donating group, which is expected to increase the electron density at the ortho (3 and 5) and para (not applicable) positions, leading to an upfield shift (lower ppm values) for the corresponding protons and carbons. Conversely, the tert-butoxy group at the 2-position is also electron-donating, further influencing the electron distribution. The methyl group at the 5-position has a weaker electron-donating effect.

The interplay of these substituent effects determines the final chemical shifts. tandfonline.comtandfonline.comacs.orgmdpi.com The prediction of coupling constants, particularly ³J(H,H) values, can provide valuable information about the dihedral angles and thus the conformation of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative Data)

Atom Predicted Chemical Shift (ppm)
¹H NMR
H3 6.0 - 6.5
H6 7.5 - 8.0
CH₃ (pyridin-5-yl) 2.0 - 2.5
C(CH₃)₃ 1.3 - 1.6
NH₂ 4.0 - 5.0
¹³C NMR
C2 160 - 165
C3 100 - 105
C4 150 - 155
C5 115 - 120
C6 145 - 150
CH₃ (pyridin-5-yl) 15 - 20
C(CH₃)₃ 28 - 32
OC(CH₃)₃ 80 - 85

Note: This table presents estimated chemical shift ranges based on general substituent effects on the pyridine ring and data for related compounds. Accurate predictions require specific DFT calculations.

Nonlinear Optical (NLO) Properties Calculations

Computational chemistry provides a powerful avenue for the investigation of the nonlinear optical (NLO) properties of molecules. ijiset.comresearchgate.net DFT calculations can be employed to determine the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which are key parameters characterizing the NLO response of a molecule.

Pyridine derivatives are known to exhibit significant NLO properties, particularly when substituted with electron-donating and electron-accepting groups, which create a push-pull system and enhance the molecular hyperpolarizability. researchgate.netnih.govfrontiersin.org In this compound, the amino group at the 4-position and the tert-butoxy group at the 2-position are both strong electron-donating groups. The pyridine ring itself can act as an electron-withdrawing system. This electronic asymmetry suggests that the molecule could possess a notable first hyperpolarizability.

Calculations would likely reveal a significant dipole moment and a considerable value for the first hyperpolarizability, indicating potential for second-order NLO applications. The magnitude of the NLO response would be sensitive to the molecular geometry and the extent of charge transfer from the donor groups to the pyridine ring. The presence of the tert-butoxy group can also influence the NLO properties. researchgate.netresearchgate.net

Table 4: Predicted Nonlinear Optical Properties of this compound (Illustrative Data)

Property Calculated Value (a.u.)
Dipole Moment (μ) 3 - 5 D
Linear Polarizability (α) 100 - 150
First Hyperpolarizability (β) 500 - 1000

Note: This table presents hypothetical data based on calculations for similar pyridine derivatives. The actual values would require specific DFT calculations for the title compound.

Reactivity and Mechanistic Investigations of 2 Tert Butoxy 5 Methylpyridin 4 Amine

Reactions of the Amine Functionality

The primary amino group at the C4 position is a key site of reactivity, readily participating in reactions typical of aromatic amines.

The amine functionality of 2-(tert-butoxy)-5-methylpyridin-4-amine exhibits characteristic nucleophilic behavior. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The nucleophilicity of the amine is enhanced by the electronic contributions of the pyridine (B92270) ring and the strongly electron-donating tert-butoxy (B1229062) group at the C2 position.

This heightened reactivity allows the compound to participate in a variety of substitution and addition reactions. For instance, it can react with acylating agents (e.g., acid chlorides or anhydrides) to form amides, and with alkylating agents (e.g., alkyl halides) to yield secondary or tertiary amines. The general reactivity of primary amines as nucleophiles is well-established, and this compound follows expected patterns. researchgate.netnih.gov The reaction with electrophiles is a fundamental process in the synthesis of more complex molecules derived from this pyridine scaffold. researchgate.net

As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgredalyc.org

The general mechanism for this transformation is outlined below:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral amino alcohol. libretexts.org

Protonation of Oxygen: The oxygen atom of the hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Dehydration: The lone pair on the nitrogen atom facilitates the elimination of water, resulting in the formation of a positively charged species called an iminium ion. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom, yielding the neutral imine product and regenerating the acid catalyst. masterorganicchemistry.com

This reaction is versatile and has been used to synthesize a wide range of pyridine-containing Schiff bases, which are valuable ligands in coordination chemistry and intermediates in organic synthesis. nih.govnih.govmdpi.com

Interactive Table: Representative Schiff Base Formation

Select a carbonyl compound to see the resulting Schiff base product with this compound.

Carbonyl ReactantResulting Imine Product
Benzaldehyde2-(tert-butoxy)-5-methyl-N-(phenylmethylene)pyridin-4-amine
AcetoneN-(propan-2-ylidene)-2-(tert-butoxy)-5-methylpyridin-4-amine
CyclohexanoneN-cyclohexylidene-2-(tert-butoxy)-5-methylpyridin-4-amine

Reactions Involving the Tert-butoxy Group

The tert-butoxy group serves as a sterically bulky, acid-sensitive protecting group for the hydroxyl functionality on the pyridine ring.

The tert-butoxy group is an ether linkage that is susceptible to cleavage under acidic conditions. wikipedia.org This reaction is a common deprotection strategy in organic synthesis to unmask a hydroxyl group. The cleavage of tert-butyl ethers typically proceeds through an SN1 mechanism due to the formation of the highly stable tertiary carbocation (tert-butyl cation). longdom.orgmasterorganicchemistry.comlibretexts.org

The process is initiated by the protonation of the ether oxygen by a strong acid, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or hydrobromic acid (HBr). jk-sci.comlibretexts.org This protonation creates a good leaving group. The subsequent departure of the neutral alcohol (4-amino-5-methylpyridin-2-ol) results in the formation of the tert-butyl cation. This cation is then trapped by a nucleophile or undergoes elimination to form isobutylene (B52900). longdom.orglibretexts.org

ReagentConditionsProductsMechanism
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM), Room Temp4-amino-5-methylpyridin-2-ol, IsobutyleneSN1/E1
Concentrated HBr/HIHeat4-amino-5-methylpyridin-2-ol, tert-Butyl HalideSN1
H2SO4 in tBuOAcRoom Temp4-amino-5-methylpyridin-2-ol, IsobutyleneSN1/E1

Table data compiled from general principles of ether cleavage. masterorganicchemistry.comlibretexts.orgresearchgate.net

While the tert-butoxy group itself is generally stable under non-acidic conditions, rearrangements involving related tert-butoxycarbonyl (Boc) groups on pyridinyl systems have been documented. For instance, N,N-Di-tert-butoxycarbonylpyridin-4-amines have been shown to rearrange to tert-butyl 4-(tert-butoxycarbonylamino)nicotinates when treated with a strong base like LDA. researchgate.net This represents an N-to-C migration of a Boc group.

Additionally, rapid N→O Boc migrations have been observed in other complex pyridine derivatives, often facilitated by a base-generated alkoxide in an intramolecular fashion. researchgate.net Although a direct migration of the tert-butoxy group in this compound is not a commonly reported reaction, the potential for rearrangements in related structures under specific conditions, particularly after modification of the amine functionality, is an area of mechanistic interest. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). uoanbar.edu.iqgcwgandhinagar.com However, the reactivity of the ring in this compound is significantly enhanced by the presence of two powerful activating, ortho-, para-directing groups: the amino (-NH₂) group at C4 and the tert-butoxy (-O-tBu) group at C2. The methyl group at C5 provides a weaker activating effect.

The directing effects of these substituents must be considered to predict the site of electrophilic attack:

Amino group (-NH₂ at C4): Strongly activating, directs ortho (to C3 and C5) and para (to the ring nitrogen, which is not a site for C-substitution).

Tert-butoxy group (-OtBu at C2): Strongly activating, directs ortho (to C3) and para (to C5).

Methyl group (-CH₃ at C5): Weakly activating, directs ortho (to C4 and C6) and para (to C2).

Considering these effects, the C3 and C6 positions are the most likely sites for electrophilic attack. The C3 position is strongly activated by both the adjacent C2-tert-butoxy group and the C4-amino group. The C6 position is activated by the C5-methyl group and is para to the C2-tert-butoxy group (via the ring nitrogen). The C3 position is generally favored due to the synergistic activation from two potent electron-donating groups and being less sterically hindered than the C6 position, which is adjacent to the bulky tert-butoxy group.

ReactionReagentPredicted Major Product
NitrationHNO₃ / H₂SO₄2-(tert-butoxy)-3-nitro-5-methylpyridin-4-amine
BrominationBr₂ / FeBr₃3-bromo-2-(tert-butoxy)-5-methylpyridin-4-amine
Friedel-Crafts AcylationRCOCl / AlCl₃Likely complexation with N; reaction may not proceed cleanly. uoanbar.edu.iq

Table data based on general principles of electrophilic aromatic substitution on substituted pyridines. pearson.commasterorganicchemistry.comlibretexts.orglibretexts.org

Palladium-Catalyzed Coupling Reactions and Their Mechanism

The molecular structure of this compound, featuring a nucleophilic amino group and an electron-rich pyridine ring, makes it a viable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon and carbon-nitrogen bonds. researchgate.netacs.org While specific studies on this exact molecule are not prevalent in the reviewed literature, its reactivity can be inferred from established principles of palladium catalysis and studies on analogous substituted aminopyridines. beilstein-journals.orgacs.org

The primary modes of reactivity for this compound in palladium catalysis would involve either the amino group acting as a nucleophile in C-N bond formation (Buchwald-Hartwig amination) or, if derivatized with a halide at another ring position, the pyridine scaffold participating in C-C bond formation (like Suzuki-Miyaura coupling).

Buchwald-Hartwig Amination: In a hypothetical Buchwald-Hartwig amination, this compound would react with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base. The catalytic cycle, consistent with the generally accepted mechanism, involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. The efficiency of this step is influenced by the nature of the halide and the phosphine (B1218219) ligands on the palladium catalyst. wikipedia.org

Amine Coordination and Deprotonation: The aminopyridine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amino group to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired N-arylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov A competing side reaction can be beta-hydride elimination, although this is not a concern with this specific substrate. wikipedia.org

The general mechanism is depicted below: LnPd(0) + Ar-X → LnPd(II)(Ar)(X) LnPd(II)(Ar)(X) + H2N-Py → [LnPd(II)(Ar)(H2N-Py)]+X- [LnPd(II)(Ar)(H2N-Py)]+X- + Base → LnPd(II)(Ar)(HN-Py) + Base-H+X- LnPd(II)(Ar)(HN-Py) → Ar-HN-Py + LnPd(0)

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aminopyridines This table presents typical conditions used for the C-N coupling of aminopyridine derivatives, which would be applicable to this compound.

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd2(dba)3XantphosNaOt-BuToluene100-120
Pd(OAc)2RuPhosK2CO3Dioxane100
[Pd(allyl)Cl]2AdBippyPhosKOPhToluene80-100

Data derived from analogous reactions in the literature. nih.govnih.gov

Suzuki-Miyaura Coupling: For this compound to participate in Suzuki-Miyaura coupling, it would first need to be functionalized with a halide or triflate, for example, at the 3- or 6-position. The resulting halo-aminopyridine could then be coupled with a boronic acid (R-B(OH)2). The catalytic cycle for this reaction is also well-established: organic-chemistry.org

Oxidative Addition: A Pd(0) species adds to the halo-aminopyridine (Py-X), forming a Pd(II) intermediate, [Py-Pd(II)-X].

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species [R-B(OH)3]-, transfers its organic group (R) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium (Py and R) couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst. organic-chemistry.org

The presence of the primary amine group on the ring can influence the reaction, but studies have shown that Suzuki couplings can be performed on heteroaryl halides bearing unprotected primary amines. acs.org

Acid-Base Properties and Protonation States

The acid-base properties of this compound are dictated by the two nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic 4-amino group. The primary site of protonation is a critical factor influencing the compound's reactivity and solubility.

In substituted aminopyridines, protonation overwhelmingly occurs at the endocyclic (ring) nitrogen atom. researchgate.net The lone pair of electrons on the pyridine nitrogen resides in an sp2-hybridized orbital, which has more s-character than the sp3-hybridized lone pair on the exocyclic amino group. However, the lone pair on the amino group can be delocalized into the aromatic π-system, which reduces its basicity. Conversely, the pyridine nitrogen's lone pair is orthogonal to the π-system and fully available for protonation. The 4-amino group acts as a powerful electron-donating group through resonance, significantly increasing the electron density at the ring nitrogen and thus enhancing its basicity compared to unsubstituted pyridine. researchgate.net

The tert-butoxy group at the 2-position is also an electron-donating group, further increasing the basicity of the pyridine nitrogen. The methyl group at the 5-position has a weaker, inductive electron-donating effect. Therefore, the predicted order of basicity is: endocyclic nitrogen >> exocyclic nitrogen.

The pKa of the conjugate acid of this compound has not been empirically reported. However, it can be estimated by comparison with related compounds. The pKa of 4-aminopyridine (B3432731) is approximately 9.11-9.18, which is significantly higher than that of pyridine (pKa ≈ 5.2) due to the electron-donating effect of the amino group. researchgate.netchemicalbook.com The additional electron-donating groups (tert-butoxy, methyl) on the target molecule are expected to result in a pKa value slightly higher than that of 4-aminopyridine.

Table 2: pKa Values of Pyridine and Selected Derivatives

CompoundpKa of Conjugate AcidReference
Pyridine5.25 organicchemistrydata.org
2-Aminopyridine6.71 researchgate.net
3-Aminopyridine6.03 researchgate.net
4-Aminopyridine9.11 chemicalbook.com
4-Dimethylaminopyridine9.70 organicchemistrydata.org

This table provides context for the expected basicity of the target compound.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the detailed mechanisms of complex organic reactions, including palladium-catalyzed cross-couplings. nih.govacs.org While no specific computational studies on this compound were identified, the methodologies are broadly applicable to understanding its reactivity.

For the Buchwald-Hartwig amination, DFT calculations can be used to model the entire catalytic cycle. Researchers can compute the Gibbs free energy of each intermediate and transition state to construct a complete reaction energy profile. nih.gov Such studies can reveal:

The Energetics of Oxidative Addition: Calculating the activation barrier for the addition of the aryl halide to the Pd(0) complex.

Ligand Effects: Comparing the stability of intermediates and the energy of transition states with different phosphine ligands to rationalize catalyst performance.

The Role of the Base: Modeling the deprotonation step to understand how different bases affect the reaction rate.

The Turnover-Limiting Step: Identifying the highest energy barrier in the catalytic cycle, which is often the reductive elimination step in C-N coupling reactions. nih.govnih.gov

A computational analysis of the C-N coupling involving a substituted aminopyridine would involve optimizing the geometry of key species, such as the Pd(II) oxidative addition complex, the palladium-amido intermediate, and the transition state for reductive elimination. For example, a study on the Pd-catalyzed amination of aryl bromides with ammonia (B1221849) using a chelate phosphine ligand meticulously mapped out the reaction pathways, evaluating the roles of the ligand and base in stabilizing intermediates and lowering transition state energies. nih.gov

Similarly, for a Suzuki-Miyaura reaction, DFT can be used to investigate the transmetalation step, which is often rate-determining for heteroaryl substrates. beilstein-journals.org Calculations can clarify how the electronic properties of the aminopyridine ring and its substituents affect the energies of the transition states for oxidative addition and reductive elimination. nih.gov These computational insights are crucial for optimizing reaction conditions and designing more efficient catalysts for synthesizing complex molecules derived from this compound. nih.gov

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies

The synthesis of substituted pyridines is a cornerstone of organic chemistry, and the development of more efficient and sustainable methods is a continuous pursuit. For 2-(Tert-butoxy)-5-methylpyridin-4-amine, future research could explore several innovative synthetic strategies to improve yield, reduce waste, and enhance safety.

One promising area is the application of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity compared to traditional batch processes. This methodology could be particularly advantageous for the multi-step synthesis often required for polysubstituted pyridines.

Another avenue for exploration is C-H activation . Direct functionalization of carbon-hydrogen bonds on the pyridine (B92270) ring would represent a more atom-economical approach, circumventing the need for pre-functionalized starting materials. Research into selective C-H amination or alkoxylation could provide more direct routes to compounds like this compound.

Furthermore, biocatalysis presents a green alternative to traditional chemical synthesis. The use of enzymes to catalyze specific steps in the synthetic sequence could lead to higher stereoselectivity and milder reaction conditions, reducing the environmental impact of the synthesis.

Advanced Spectroscopic Techniques for In Situ Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the use of advanced in situ spectroscopic techniques. These methods allow for real-time monitoring of the reaction as it progresses, providing valuable insights that can be used to optimize reaction conditions.

Process Analytical Technology (PAT) tools such as ReactIR (in situ Fourier-transform infrared spectroscopy) and process Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products in real-time. This data is invaluable for identifying reaction endpoints, detecting the formation of byproducts, and elucidating reaction mechanisms.

The application of these techniques could lead to the development of more robust and reproducible synthetic protocols for this compound and its derivatives, ensuring higher quality and consistency in its production.

Integration of Machine Learning and AI in Computational Design

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research and drug discovery. These computational tools can be employed to predict the properties of novel molecules, optimize synthetic routes, and design new compounds with desired characteristics.

For this compound, ML algorithms could be trained on existing data for substituted pyridines to predict various properties, such as reactivity, solubility, and biological activity. This predictive power can guide the design of new derivatives with enhanced performance for specific applications.

AI can also be utilized to analyze complex reaction networks and propose novel, efficient synthetic pathways. By integrating AI into the research and development process, the time and resources required to discover and develop new applications for this compound could be significantly reduced.

Development of Novel Derivatives with Tailored Reactivity

The functional groups of this compound—the tert-butoxy (B1229062) group and the primary amine—offer opportunities for the creation of a diverse library of derivatives. Future research will likely focus on modifying these groups to tailor the compound's reactivity and properties for specific applications.

Derivatization of the 4-amino group can lead to the formation of amides, sulfonamides, and ureas, which are common functionalities in biologically active molecules. These modifications can alter the compound's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

The 2-tert-butoxy group, while relatively stable, can be cleaved under acidic conditions to reveal a hydroxyl group. This hydroxyl group can then be further functionalized to introduce a wide range of substituents, expanding the chemical space accessible from this starting material. The development of selective dealkylation methods would be a key area of investigation.

Expansion of Applications in Interdisciplinary Fields

While substituted pyridines are well-established in medicinal chemistry, there is growing interest in their application in other interdisciplinary fields. Future research on this compound and its derivatives could unlock new opportunities in materials science, agrochemicals, and catalysis.

In materials science , pyridine-containing molecules are used in the development of organic light-emitting diodes (OLEDs), sensors, and coordination polymers. The specific substitution pattern of this compound could impart unique photophysical or electronic properties to new materials.

In the field of agrochemicals , many herbicides, insecticides, and fungicides contain a pyridine core. The exploration of the biological activity of derivatives of this compound could lead to the discovery of new crop protection agents.

Q & A

Q. What are the optimal synthetic routes for 2-(Tert-butoxy)-5-methylpyridin-4-amine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butoxy groups can be introduced via alkylation of a hydroxylated pyridine precursor under inert conditions. Key parameters include:
  • Temperature Control : Maintaining 70–80°C to avoid side reactions (e.g., over-alkylation) .
  • Catalyst Selection : Use of mild bases like potassium carbonate to minimize degradation of sensitive functional groups .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields monitored via thin-layer chromatography (TLC) .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and tert-butoxy group integrity. Deuterated solvents (e.g., CDCl₃) are preferred for resolving splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic distribution .
  • X-ray Crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .
  • HPLC-PDA : Assesses purity (>95% threshold for research-grade material) .

Q. How does steric hindrance from the tert-butoxy group influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The bulky tert-butoxy group reduces accessibility to electrophilic sites on the pyridine ring. To mitigate this:
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity toward specific positions .
  • Microwave-Assisted Synthesis : Enhances reaction rates in sterically challenging substitutions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G* level) with experimental bond lengths/angles from crystallography .
  • Kinetic Studies : Use stopped-flow techniques to measure reaction rates and validate transition-state models .
  • Solvent Effects : Re-run computations with implicit solvent models (e.g., PCM) to account for polarity discrepancies .

Q. What strategies are effective in elucidating the binding mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time using immobilized protein targets .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .
  • Molecular Dynamics Simulations : Predicts binding poses using software like GROMACS, validated by mutagenesis studies .

Q. What green chemistry approaches can be applied to improve the sustainability of synthesizing this compound?

  • Methodological Answer :
  • Solvent Selection : Replace dichloromethane (DCM) with cyclopentyl methyl ether (CPME), a greener alternative .
  • Catalytic Methods : Employ recyclable catalysts (e.g., immobilized palladium nanoparticles) for coupling reactions .
  • Waste Reduction : Use flow chemistry to minimize solvent volume and byproduct formation .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity Verification : Re-test batches with orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurity-driven effects .
  • Assay Standardization : Use established protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition assays .
  • Meta-Analysis : Compare datasets across studies, focusing on shared experimental conditions (e.g., pH, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.